2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with various functional groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between enaminonitriles and benzohydrazides can be mediated by microwave irradiation to yield the desired triazolopyrimidine scaffold . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it useful in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit cyclin-dependent kinases (CDKs) by binding to the active site and preventing substrate access . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another closely related compound with variations in the fused ring system.
1,2,4-Triazoles: These compounds have a similar triazole ring but differ in their overall structure and functional groups.
Uniqueness
2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern and the presence of multiple functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C25H25N5O2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-11,12-dimethyl-10-(3-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C25H25N5O2/c1-15-7-6-8-19(11-15)30-17(3)16(2)23-24(30)26-14-29-25(23)27-22(28-29)13-18-9-10-20(31-4)21(12-18)32-5/h6-12,14H,13H2,1-5H3 |
InChI Key |
YXHUQNGQXVKEIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)CC5=CC(=C(C=C5)OC)OC)C)C |
Origin of Product |
United States |
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